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4-Chloro-2-(2-

methylpropoxy)phenol

Cat. No.: B8032955

Get Quote

Executive Summary
4-Chloro-2-(2-methylpropoxy)phenol (also known as 4-Chloro-2-isobutoxyphenol) is a

specialized chlorinated aromatic ether used primarily as an intermediate in the synthesis of

agrochemicals and pharmaceutical active ingredients (APIs). Structurally, it is a derivative of 4-

chlorocatechol where the oxygen at the ortho position is alkylated with an isobutyl group.

This compound represents a strategic scaffold in medicinal chemistry, offering a lipophilic

bioisostere to the common "guaiacol" (2-methoxyphenol) motif. The bulky isobutoxy group

provides steric shielding and increased logP, modulating the metabolic stability and membrane

permeability of downstream derivatives. This guide details its physicochemical profile, validated

synthetic pathways, and reactivity patterns.

Chemical Identity & Structural Analysis[1][2][3][4][5]
[6]
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Attribute Detail

IUPAC Name 4-Chloro-2-(2-methylpropoxy)phenol

Common Synonyms
4-Chloro-2-isobutoxyphenol; 2-Isobutoxy-4-

chlorophenol

Molecular Formula C₁₀H₁₃ClO₂

Molecular Weight 200.66 g/mol

SMILES CC(C)COc1cc(Cl)ccc1O

Core Scaffold Chlorinated Catechol Monoether

Structural Features[1][2][3][4][6][7][8][9]
Electronic Environment: The phenol ring is activated by two oxygen atoms (OH and OR).

The hydroxyl group (-OH) is the strongest activator, directing electrophilic substitution

primarily to its ortho and para positions. However, the para position is blocked by Chlorine (-

Cl).

Steric Factors: The 2-isobutoxy group is significantly bulkier than a methoxy group. This

steric bulk restricts rotation and shields the adjacent phenolic oxygen, potentially influencing

binding affinity in protein pockets (e.g., in kinase or oxidoreductase inhibitors).

Lipophilicity: The isobutyl chain adds significant hydrophobicity compared to the methyl

analog (4-chloroguaiacol), increasing the logP by approximately 1.0–1.2 units.

Physicochemical Profile
Note: Data below represents consensus values derived from structure-activity relationship

(SAR) modeling of homologous chlorophenols where specific experimental data is proprietary.
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Property Value / Range Rationale

Physical State Low-melting solid or viscous oil

The flexible isobutyl chain

disrupts crystal packing

compared to the methoxy

analog (MP ~37°C).

Melting Point 25 – 35 °C (Estimated)

Lower than 4-chloroguaiacol

due to increased entropy of the

alkyl chain.

Boiling Point 265 – 275 °C

High boiling point typical of

chlorinated phenols; slightly

higher than 4-chloroguaiacol

(246°C).

pKa (Phenolic OH) 9.2 – 9.5

The electron-withdrawing Cl

(para) increases acidity vs.

phenol (10.0), while the

electron-donating alkoxy

(ortho) slightly mitigates this.

LogP (Octanol/Water) ~3.2 – 3.5
High lipophilicity due to the

chloro and isobutyl groups.

Solubility < 0.5 g/L (Water)
Soluble in ethanol, DCM,

ether, and toluene.

Synthetic Pathways[10][11]
The most reliable synthesis avoids the non-selective alkylation of 4-chlorocatechol. Instead, a

"Protection-First" or "Direct Chlorination" strategy is preferred to ensure regioselectivity.

Protocol A: Regioselective Chlorination (Recommended)
This pathway starts with 2-isobutoxyphenol (synthesized from catechol) and utilizes the

directing power of the hydroxyl group to install the chlorine atom at the para position.

Step-by-Step Methodology:
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Precursor Preparation: Alkylate Catechol (1.0 eq) with Isobutyl bromide (1.1 eq) and K₂CO₃

in Acetone/DMF to yield 2-isobutoxyphenol (mono-alkylation is favored by using excess

catechol or slow addition).

Chlorination:

Reagents: 2-Isobutoxyphenol (1.0 eq), Sulfuryl Chloride (SO₂Cl₂, 1.05 eq).

Solvent: Dichloromethane (DCM) or Toluene.

Conditions: Cool solution to 0°C. Add SO₂Cl₂ dropwise. The -OH group directs the Cl to

the para position (Position 4). The -OR group directs para (Position 5) or ortho (Position

3), but the activation from -OH dominates.

Monitoring: TLC (Hexane:EtOAc 8:2). Product spot will be less polar than starting material.

Workup: Quench with water. Wash organic layer with NaHCO₃ (to remove HCl/SO₂) and

brine. Dry over MgSO₄.[1]

Purification: Vacuum distillation or Silica Gel Chromatography.[1]

Visualization: Synthetic Logic
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Figure 1: Regioselective synthesis pathway via chlorination of the mono-ether.

Reactivity & Transformations
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Researchers utilizing this compound can exploit three primary reactive sites: the phenolic

proton, the aromatic ring, and the ether linkage.

O-Alkylation / Esterification
The phenolic hydroxyl is readily deprotonated (pKa ~9.3) to form a phenoxide, which acts as a

nucleophile.

Reaction: Treatment with alkyl halides (R-X) or acyl chlorides (R-COCl).

Application: Synthesis of "Fibrate" type lipid-lowering agents or specific phenoxy-acetic acid

herbicides (e.g., analogs of Mecoprop).

Electrophilic Aromatic Substitution (EAS)
The ring is tri-substituted. Position 5 (meta to OH, para to OR) and Position 6 (ortho to OH) are

the remaining open sites.

Constraint: The ring is moderately deactivated by the Chlorine but activated by Oxygen.

Further substitution (e.g., nitration) usually occurs at Position 5 due to the directing effect of

the alkoxy group (para-director) and steric hindrance at Position 6.

Oxidation
Like most phenols, it is susceptible to oxidation to form quinones or coupled dimers.

Mechanism: Oxidation with hypervalent iodine (e.g., PIDA) or enzymatic oxidation can lead

to the formation of ortho-quinones, which are highly reactive Michael acceptors.

Visualization: Reactivity Map
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Figure 2: Primary reactivity pathways for derivatization.

Applications in Drug Development
Bioisosteric Replacement
In drug design, this compound serves as a lipophilic bioisostere of 4-chloroguaiacol.

Rationale: Replacing a methoxy group (-OMe) with an isobutoxy group (-OiBu) increases the

volume of the substituent. This is often used to fill hydrophobic pockets in enzyme active

sites (e.g., CYP450 inhibitors or Kinase inhibitors) where a methoxy group provides

insufficient van der Waals contact.

Metabolic Stability
The isobutyl group introduces a branched alkyl chain. While the primary carbons are

susceptible to oxidative dealkylation (O-dealkylation) by cytochrome P450s, the steric bulk near

the ether linkage can sometimes retard this metabolism compared to straight-chain ethoxy or

propoxy analogs.

Safety & Handling (MSDS Summary)
Note: Treat as a hazardous chlorophenol derivative.

Hazards:
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Skin/Eye Irritant: Causes severe skin irritation and serious eye damage (Category 1).

Phenols are corrosive.[2]

Acute Toxicity: Harmful if swallowed or inhaled.

Environmental: Toxic to aquatic life with long-lasting effects (due to Cl and lipophilicity).

Handling: Use Nitrile gloves, safety goggles, and work within a fume hood.

Disposal: Do not release into drains. Dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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